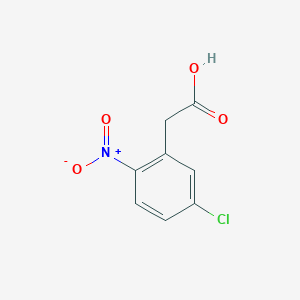

2-(5-Chloro-2-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSGDBWGQCOTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344576 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22908-28-7 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Chloro-2-nitrophenyl)acetic acid CAS number 22908-28-7

An In-depth Technical Guide to 2-(5-Chloro-2-nitrophenyl)acetic acid (CAS: 22908-28-7) for Advanced Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern medicinal chemistry. We will move beyond basic data, exploring its synthesis, characterizing its spectral properties, and elucidating its strategic application in the construction of complex pharmaceutical agents. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile building block. We will detail field-proven experimental protocols and underscore the causality behind key procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Core Molecular Characteristics

This compound is a substituted phenylacetic acid derivative. Its structure is distinguished by two key functional groups on the aromatic ring: an electron-withdrawing nitro group positioned ortho to the acetic acid moiety and a chloro group at the para position relative to the nitro group. This specific arrangement dictates the molecule's reactivity and makes it a highly valuable precursor for various transformations.

The presence of the nitro group significantly influences the molecule's chemical behavior. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. However, its most critical role in drug synthesis is its capacity to be selectively reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems.[1][2]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 22908-28-7 | [3] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (Typically a pale yellow or off-white powder) | [1][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)[O-] | [3] |

| InChIKey | ISSGDBWGQCOTNA-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 214.9985354 Da | [3] |

| XLogP3 (Computed) | 1.8 | [3] |

Synthesis and Manufacturing Process

The most common laboratory-scale synthesis of this compound involves the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(5-chloro-2-nitrophenyl)acetonitrile.[5] This method is efficient and proceeds with high yield.

The causality behind this choice of pathway is rooted in the stability of the nitrile group under various conditions and its clean conversion to a carboxylic acid. The reaction is typically performed under reflux in a biphasic system of a strong mineral acid (like HCl) and an organic acid (like acetic acid), which aids in the solubility of the organic starting material.[5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22908-28-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(5-Chloro-2-nitrophenyl)acetic Acid

Foreword: The Strategic Importance of 2-(5-Chloro-2-nitrophenyl)acetic Acid

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular architecture, featuring a phenylacetic acid moiety substituted with both a chloro and a nitro group, offers a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the nitro and chloro groups, and their specific substitution pattern, allows for a range of further chemical modifications, such as reduction of the nitro group to an amine and various nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the predominant synthesis pathway for this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Spectral Data

A thorough understanding of the target compound's properties is essential for its successful synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| Appearance | Solid | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 22908-28-7 | [2][3] |

Spectral data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive set of spectra should be acquired for each synthesized batch, typical data conforms to the expected structure.[1]

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely utilized method for the preparation of this compound involves a two-step sequence commencing with the readily available starting material, 4-chloro-1-nitrobenzene. This pathway is favored for its operational simplicity and relatively high yields.

Sources

Physical and chemical characteristics of 2-nitro-5-chlorophenylacetic acid

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Nitro-5-chlorophenylacetic Acid

Abstract: This technical guide provides a comprehensive examination of 2-nitro-5-chlorophenylacetic acid, a pivotal intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors. This document elucidates the compound's core physicochemical properties, detailed spectral characteristics, and its fundamental chemical reactivity. Furthermore, it presents robust, field-proven analytical methodologies designed for purity assessment and structural confirmation, emphasizing the scientific rationale behind procedural choices. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the use and analysis of this compound.

Introduction

2-Nitro-5-chlorophenylacetic acid, systematically named 2-(5-chloro-2-nitrophenyl)acetic acid, is a substituted aromatic carboxylic acid.[1] Its molecular architecture, featuring a phenylacetic acid core functionalized with both a strongly electron-withdrawing nitro group and a halogen (chloro) substituent, confers a unique profile of reactivity and physicochemical behavior.[1] These characteristics make it a valuable precursor in the synthesis of a variety of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its properties is therefore critical for optimizing reaction conditions, developing purification strategies, and ensuring the quality of downstream products.

Molecular Structure and Physicochemical Properties

The spatial arrangement and electronic nature of the functional groups in 2-nitro-5-chlorophenylacetic acid are the primary determinants of its physical and chemical identity.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(5-Chloro-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloro-2-nitrophenyl)acetic acid is a key pharmaceutical intermediate, notably utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular architecture, characterized by a phenylacetic acid core bearing both a chloro and a nitro substituent, dictates its reactivity and utility as a versatile building block in medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, offering insights into its chemical behavior and synthetic applications.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | PubChem[2] |

| Molecular Weight | 215.59 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 22908-28-7 | ChemicalBook[3] |

| Physical Description | Solid (predicted) | |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Elucidation of Molecular Structure and Bonding

The molecular structure of this compound is defined by the interplay of its constituent functional groups: a carboxylic acid, a nitro group, and a chloro-substituted phenyl ring.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected as follows:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.

-

N-O Stretch (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring will be observed in the 1450-1600 cm⁻¹ region.

A vapor phase IR spectrum is available for this compound, which can be accessed through public databases for detailed analysis.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain, as well as a broad singlet for the carboxylic acid proton. The aromatic region will display a complex splitting pattern due to the substitution on the phenyl ring. The electron-withdrawing nature of the nitro and chloro groups will generally shift the aromatic protons downfield.

-

¹³C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being deshielded.

3. Mass Spectrometry (MS):

The mass spectrum of this compound has been documented by the NIST Mass Spectrometry Data Center.[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 215, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).

Crystallographic and Bonding Insights

Although a crystal structure for this compound is not publicly available, analysis of the crystal structure of a closely related compound, 3-nitrophenylacetic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.[4]

In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This is a dominant feature that dictates the packing in the crystal lattice.

Caption: Intermolecular hydrogen bonding in a carboxylic acid dimer.

The presence of the nitro group at the ortho position to the acetic acid side chain may lead to intramolecular interactions. However, studies on o-nitrobenzoic acid suggest that intermolecular hydrogen bonding to form dimers is generally more favorable than the formation of a seven-membered intramolecular hydrogen-bonded ring.[5] The steric hindrance and electronic effects of the chloro and nitro groups will influence the dihedral angle between the plane of the phenyl ring and the carboxylic acid group.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the aromatic nitro group, and the aromatic chloro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Treatment with an amine, often in the presence of a coupling agent, will produce the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Key reactions of the nitro group include:

-

Reduction: The nitro group can be selectively reduced to an amine group using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is crucial for introducing an amino functionality, which can then be further modified, for example, through diazotization or acylation.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group ortho to the acetic acid side chain and para to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

This reactivity allows for the introduction of various substituents at the 5-position of the phenyl ring, further enhancing the synthetic utility of this molecule as a scaffold for drug design.

Synthesis

A common synthetic route to this compound involves the hydrolysis of 2-(5-chloro-2-nitrophenyl)acetonitrile.[3]

Experimental Protocol: Synthesis from 2-(5-chloro-2-nitrophenyl)acetonitrile

-

Reaction Setup: Dissolve one equivalent of 2-(5-chloro-2-nitrophenyl)acetonitrile in a mixture of acetic acid and concentrated hydrochloric acid (1:5 v/v).

-

Heating: Heat the reaction mixture to reflux for 4 hours.

-

Extraction: Upon completion of the reaction, cool the mixture and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and remove the solvent by evaporation under reduced pressure to yield the target compound.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its structural features, characterized by the strategic placement of chloro, nitro, and carboxylic acid functionalities on a phenylacetic acid framework, provide a rich platform for synthetic modification. A thorough understanding of its molecular structure, bonding, and reactivity, as detailed in this guide, is essential for its effective utilization in the development of novel therapeutic agents.

References

- PubChem. This compound.

- PubChem. 3-Nitrophenylacetic acid.

- MySkinRecipes. This compound. [Link]

- Quora. How do o-nitrobenzoic acid form its intramolecular H-bonding? [Link]

Sources

Literature review on substituted 2-nitrophenylacetic acids

An In-Depth Technical Guide to Substituted 2-Nitrophenylacetic Acids: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Core Scaffold

Substituted 2-nitrophenylacetic acids (2-NPAAs) represent a class of organic compounds whose unassuming structure belies a remarkable versatility in modern chemical science. At its core, the 2-NPAA scaffold is a derivative of phenylacetic acid, distinguished by an ortho-positioned nitro group.[1] This specific arrangement of a carboxylic acid, an activated methylene bridge, and an electron-withdrawing nitro group on a phenyl ring creates a unique electronic and steric environment. This environment is the source of its utility as a pivotal building block in fields ranging from medicinal chemistry and total synthesis to materials science and chemical biology.[2][3]

The strategic placement of the nitro group ortho to the acetic acid side-chain is critical. It enables a suite of powerful chemical transformations, most notably intramolecular cyclizations upon reduction and photochemically induced cleavage. These two capabilities have established 2-NPAA and its derivatives as indispensable tools for the construction of complex heterocyclic systems and as highly controllable photolabile protecting groups.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, core reactivity, and key applications of this powerful chemical scaffold, grounding theoretical principles in practical, field-proven methodologies.

Part 1: Synthesis of Substituted 2-Nitrophenylacetic Acids

The accessibility of diversely substituted 2-NPAAs is crucial for their application. While the parent compound is commercially available, functional group tolerance and specific substitution patterns often necessitate de novo synthesis. A common and industrially adaptable strategy involves a multi-step sequence starting from appropriately substituted halogenated benzenes.[6]

A representative synthetic pathway begins with the nitration of a 4-substituted halobenzene. The resulting nitroaromatic compound then undergoes a substitution reaction with a cyanoacetate ester, followed by hydrolysis and decarboxylation to yield the target 2-nitrophenylacetic acid derivative. This method offers a high degree of flexibility in introducing substituents at the 4-position (para to the acetic acid side-chain).[6][7]

Experimental Protocol: Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid[6][7]

-

Nitration: A 4-substituted halobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent like dichloromethane. The reaction temperature is carefully controlled to ensure selective mono-nitration ortho to the activating acetic acid precursor group.

-

Substitution: The resulting 2-halo-5-substituted nitrobenzene is reacted with an excess of ethyl cyanoacetate under basic conditions (e.g., potassium carbonate). This nucleophilic aromatic substitution reaction introduces the two-carbon side chain.

-

Hydrolysis & Decarboxylation: The intermediate product is then subjected to harsh hydrolytic conditions using a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide). This step hydrolyzes both the ester and the nitrile functionalities, followed by decarboxylation of the resulting malonic acid derivative to afford the final 2-nitro-4-substituted phenylacetic acid.

The overall yields for this process are reported to be in the range of 40-70%, making it a viable route for producing these intermediates on a larger scale.[6]

Caption: General workflow for the synthesis of 4-substituted 2-NPAAs.

Part 2: Core Reactivity and Mechanistic Insights

The synthetic power of 2-NPAAs stems primarily from the cooperative reactivity of the ortho-nitro and acetic acid groups.

Reductive Cyclization: A Gateway to Heterocycles

The most significant reaction of 2-NPAAs is their reductive cyclization. The reduction of the nitro group to an amino group generates an intermediate that is perfectly poised for intramolecular cyclization with the adjacent carboxylic acid side-chain. The specific outcome of this reaction is highly dependent on the choice of reducing agent.[4]

-

Complete Reduction: Using strong reducing agents, the nitro group is fully reduced to an amine. This amine rapidly undergoes intramolecular amidation with the carboxylic acid to form a stable lactam (an oxindole).[4]

-

Partial Reduction: Weaker reducing agents can selectively reduce the nitro group to the hydroxylamine oxidation state. This intermediate also cyclizes, but in this case, it forms a hydroxamic acid.[4]

Both lactams and hydroxamic acids are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. This dual reactivity makes 2-NPAAs valuable precursors for generating diverse molecular libraries. For instance, derivatives of quindoline, which can be synthesized from 2-NPAA, have been investigated as enzyme inhibitors and anticancer agents.[4]

Caption: Reductive cyclization pathways of 2-nitrophenylacetic acid.

The Reissert Indole Synthesis

While not a direct reaction of 2-NPAA itself, the classical Reissert indole synthesis shares a common strategic foundation: the use of an ortho-nitro-substituted aromatic precursor for heterocycle formation. The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide.[8][9] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[8][10] This powerful reaction provides a robust route to the indole core, a ubiquitous motif in pharmaceuticals and natural products.

Part 3: Key Applications in Research and Development

The unique reactivity of 2-NPAAs translates into several high-value applications for scientific research and drug development.

Application I: Photolabile Protecting Groups (PPGs)

The ortho-nitrobenzyl scaffold is one of the most widely used classes of photolabile protecting groups (PPGs), often referred to as "caging" groups.[5][11] These groups allow researchers to mask a reactive functional group, rendering a molecule biologically inactive. The active molecule can then be released with precise spatial and temporal control by irradiation with light, typically in the UV range (300-400 nm).[5][12] This "traceless" deprotection requires no chemical reagents, making it ideal for use in sensitive biological systems.[5]

The mechanism of photocleavage for 2-nitrobenzyl-based PPGs is a Norrish Type II reaction.[5] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments, releasing the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and generating a 2-nitrosobenzaldehyde or related byproduct.[5]

Caption: Mechanism of a 2-nitrobenzyl-based photolabile protecting group.

Derivatives of 2-NPAA, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, have been developed to fine-tune these properties. NPPOC and its analogs are extensively used in the light-directed synthesis of DNA microarrays and for caging biologically active molecules like nucleotides and amino acids.[12][13][14]

Table 1: Properties of Selected 2-Nitrobenzyl-Based Photolabile Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Wavelength (nm) | Key Feature/Application |

| Nitroveratryloxycarbonyl | NVOC | ~365 | Early generation PPG for peptides and nucleotides.[13] |

| 2-(α-Methyl-2-nitropiperonyl)oxycarbonyl | MeNPOC | ~365 | Used in early DNA microarray synthesis.[13] |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | High quantum yield, widely used in oligonucleotide synthesis.[12][13] |

| Benzoyl-NPPOC | Bz-NPPOC | ~365 | ~2x more efficient photodeprotection than NPPOC.[13] |

| Thiophenyl-NPPOC | SPh-NPPOC | ~365 | ~12x more efficient photodeprotection than NPPOC.[13] |

Application II: Precursor in Total Synthesis

The ability of 2-NPAA derivatives to facilitate the construction of complex heterocyclic ring systems makes them valuable in the total synthesis of natural products. A notable example is their use as a precursor in the synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid.[4] The synthesis involves protecting the carboxylic acid of a 2-NPAA derivative and then using a series of reductions and amide couplings to build the complex heterocyclic core of the natural product.[4]

Conclusion

Substituted 2-nitrophenylacetic acids are far more than simple aromatic building blocks. The unique interplay between the ortho-nitro group and the acetic acid side-chain provides a powerful platform for advanced organic synthesis. Their role in the construction of medicinally relevant heterocycles through reductive cyclization and their application as precisely controllable photolabile protecting groups highlight their importance in drug discovery, chemical biology, and materials science. As researchers continue to seek modular and efficient synthetic tools, the strategic utility of the 2-NPAA scaffold ensures it will remain a cornerstone of chemical innovation.

References

- (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

- (2-Nitrophenyl)acetic acid - Wikiwand. [Link]

- Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P

- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. [Link]

- Reissert Indole Synthesis. [Link]

- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P

- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides - Bio-Synthesis. [Link]

- Photolabile protecting group - Wikipedia. [Link]

- Reissert indole synthesis - Wikipedia. [Link]

- Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl) - RSC Publishing. [Link]

- Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen

- Reissert indole synthesis - chemeurope.com. [Link]

- Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC - NIH. [Link]

- Reissert indole synthesis | Request PDF - ResearchG

- New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC)

- (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 13. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 2-(5-Chloro-2-nitrophenyl)acetic acid: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-chloro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the underlying principles, experimental protocols, and expert interpretation of the spectral data, ensuring a thorough understanding of the compound's molecular architecture.

Molecular Structure and Properties

This compound is a substituted phenylacetic acid derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[2][3] Its structure, characterized by a benzene ring substituted with a chloro group, a nitro group, and an acetic acid moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.5 - 7.7 | d | ~ 8.0 |

| H-4 | ~ 7.3 - 7.5 | dd | ~ 8.0, 2.0 |

| H-6 | ~ 7.9 - 8.1 | d | ~ 2.0 |

| -CH₂- | ~ 3.8 - 4.0 | s | - |

| -COOH | ~ 10.0 - 12.0 | br s | - |

-

Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield. The proton at the 6-position is expected to be the most deshielded due to the ortho-nitro group. The coupling pattern (doublet, doublet of doublets, and doublet) arises from the spin-spin coupling between adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing phenyl ring and carboxylic acid group shifts their signal downfield.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 170 - 175 |

| C-2 | ~ 148 - 152 |

| C-5 | ~ 135 - 138 |

| C-1 | ~ 133 - 136 |

| C-4 | ~ 128 - 132 |

| C-6 | ~ 125 - 128 |

| C-3 | ~ 122 - 125 |

| -CH₂- | ~ 35 - 40 |

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the chloro group (C-5) will be significantly downfield. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

A solid sample of this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~ 3100 | C-H stretch (aromatic) | Medium |

| ~ 2900 | C-H stretch (aliphatic) | Medium |

| ~ 1700 | C=O stretch (carboxylic acid) | Strong |

| ~ 1580, 1480 | C=C stretch (aromatic) | Medium |

| 1530 - 1500 | N-O asymmetric stretch (nitro) | Strong |

| 1350 - 1330 | N-O symmetric stretch (nitro) | Strong |

| ~ 1250 | C-O stretch (carboxylic acid) | Medium |

| ~ 850 | C-H out-of-plane bend (aromatic) | Strong |

| ~ 750 | C-Cl stretch | Medium |

-

O-H Stretch: The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

-

N-O Stretches: The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are key identifiers for this functional group.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-Cl Stretch: The presence of the chloro substituent is confirmed by a medium intensity band in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol:

A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation:

The mass spectrum will show the molecular ion peak and several fragment ion peaks. The fragmentation pattern is a unique characteristic of the molecule's structure.

Predicted Fragmentation Pathway:

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

-

Molecular Ion Peak ([M]⁺˙): The mass spectrum is expected to show a molecular ion peak at m/z 215 and an isotope peak at m/z 217 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

-

Loss of Carboxylic Acid Group ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment ion at m/z 170/172.

-

Loss of Nitro Group ([M - NO₂]⁺): The nitro group can also be lost as a radical, resulting in a fragment at m/z 169/171.

-

Further Fragmentation: The fragment at m/z 169/171 can undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield an ion at m/z 141/143. Subsequent fragmentations can lead to the formation of the chlorophenyl cation at m/z 111/113.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this important pharmaceutical intermediate, enabling its confident identification and use in further research and development.

References

- PubChem. This compound.

- SpectraBase. Phenylacetic acid. [Link]

- NIST WebBook. Acetic acid, chloro-, p-nitrophenyl ester. [Link]

- Google Patents.

- PubChemLite. This compound (C8H6ClNO4). [Link]

- MySkinRecipes. This compound. [Link]

- PubChem. 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid.

- Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

- ACS Publications. Resolution and configuration of .alpha.-substituted phenylacetic acids. The Journal of Organic Chemistry. [Link]

- mzCloud. Phenylacetic acid. [Link]

- CP Lab Safety. This compound, 95% Purity, C8H6ClNO4, 1 gram. [Link]

- SpringerLink. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

- NIST WebBook. 2-Chloro-5-nitrobenzoic acid. [Link]

- PubChem. (2-Nitrophenyl)acetic acid.

Sources

Solubility of 2-(5-Chloro-2-nitrophenyl)acetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(5-Chloro-2-nitrophenyl)acetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of successful formulation and delivery. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of this compound, a key intermediate in the synthesis of various pharmacologically active molecules. While specific experimental data for this compound is not extensively published, this paper will leverage data from its parent compound, 2-Nitrophenylacetic acid, to provide a robust predictive framework. Furthermore, we will detail the requisite experimental protocols for researchers to determine the solubility of this compound in their own laboratories, ensuring a scientifically rigorous approach to this crucial measurement.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound, as these intrinsically govern its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | PubChem[1] |

| Molecular Weight | 215.59 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22908-28-7 | PubChem[1] |

| Appearance | Solid (predicted) | |

| pKa (predicted) | ~3.5-4.0 | |

| LogP (predicted) | ~1.8 | PubChem[1] |

The presence of a carboxylic acid group, a nitro group, and a chloro group on the phenyl ring all contribute to the molecule's polarity and its potential for hydrogen bonding, which are key factors influencing its solubility. The predicted pKa suggests it is a weak acid, and the predicted LogP indicates a moderate lipophilicity.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This equilibrium is influenced by several factors:

-

"Like Dissolves Like": This principle suggests that solutes tend to dissolve in solvents with similar polarity. Therefore, polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.

-

Intermolecular Forces: The strength of the interactions between the solute and solvent molecules (solute-solvent interactions) must overcome the interactions between solute molecules (solute-solute) and solvent molecules (solvent-solvent). Key interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH of the Solution: For ionizable compounds like this compound, the pH of the solvent can significantly impact solubility. In a basic environment, the carboxylic acid group will deprotonate, forming a more soluble salt.

Predictive Solubility Profile Based on 2-Nitrophenylacetic Acid

While direct experimental data for this compound is scarce, a 2020 study published in the Journal of Chemical & Engineering Data provides a comprehensive analysis of the solubility of its parent compound, 2-Nitrophenylacetic acid, in thirteen different organic solvents at various temperatures.[2] This data serves as an excellent predictive tool.

The mole fraction solubility of 2-Nitrophenylacetic acid was found to decrease in the following order of solvents: N,N-dimethylformamide (DMF) > 1,4-dioxane > methanol > ethanol > ethyl acetate > n-propanol > n-butanol > isopropanol > ethylene glycol > acetonitrile > isobutanol > water > cyclohexane.[2]

Expected Influence of the Chloro Group:

The addition of a chlorine atom at the 5-position of the phenyl ring in this compound is expected to have the following effects on its solubility compared to the parent compound:

-

Increased Lipophilicity: The chloro group will slightly increase the overall lipophilicity of the molecule, which may lead to a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid group and the overall charge distribution of the molecule, which may subtly alter its interactions with different solvents.

Based on this, a similar trend in solubility across the range of organic solvents is anticipated for this compound, with the highest solubility expected in polar aprotic solvents like DMF and good solubility in alcohols and esters.

Experimental Determination of Equilibrium Solubility

To obtain precise solubility data for this compound, a well-designed experimental protocol is essential. The equilibrium solubility method is the gold standard for this purpose.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV-Vis or PDA detector or a UV-Vis spectrophotometer

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A good starting point is to add enough solid to be visibly present after equilibration.

-

Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow them to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax) should be used. The λmax can be determined by running a UV-Vis scan of a standard solution.

-

Injection Volume: 10-20 µL.

UV-Vis Spectrophotometry

For a preliminary or less complex analysis, UV-Vis spectrophotometry can be employed.

-

Procedure:

-

Determine the λmax of this compound in the solvent of interest.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the appropriately diluted, filtered samples and determine their concentration from the calibration curve.

-

-

Limitations: This method is less specific than HPLC and may be prone to interference from other components in the sample that absorb at the same wavelength.

Data Interpretation and Factors Influencing Solubility

The experimentally determined solubility data should be tabulated and analyzed to understand the structure-solubility relationship.

Logical Relationship in Solubility Analysis

Caption: Factors Influencing the Solubility of an API.

Analysis of Trends

By comparing the solubility of this compound across a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can gain insights into the dominant intermolecular forces governing the dissolution process. For instance, high solubility in alcohols would suggest the importance of hydrogen bonding, while good solubility in aprotic polar solvents like DMF would indicate the significance of dipole-dipole interactions.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical synthesis and formulation. While direct published data is limited, a predictive understanding can be derived from the behavior of its parent compound, 2-Nitrophenylacetic acid. This guide has provided the theoretical foundation, a predictive framework, and detailed, actionable experimental protocols for researchers to determine the solubility of this compound with scientific rigor. By following the outlined methodologies, scientists and drug development professionals can generate the high-quality data necessary to make informed decisions in their research and development endeavors.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 597995, this compound". PubChem. [Link]

- Journal of Chemical & Engineering Data.

- World Health Organization. Guidance on the design and conduct of equilibrium solubility studies. [Link]

- ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

Sources

Methodological & Application

Application Note: Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic Acid to 5-Chlorooxindole

Abstract and Introduction

The oxindole scaffold is a privileged heterocyclic motif integral to a multitude of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] 5-Chlorooxindole, in particular, serves as a critical building block in the synthesis of several notable drugs. This application note provides a comprehensive technical guide for its synthesis from 2-(5-Chloro-2-nitrophenyl)acetic acid via reductive cyclization. We will explore the underlying chemical principles, compare various synthetic methodologies, and present a detailed, field-proven protocol using iron in acidic media—a method prized for its efficiency, cost-effectiveness, and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Mechanistic Rationale: The Tandem Reduction-Lactamization Cascade

The conversion of 2-(ortho-nitrophenyl)acetic acids to their corresponding oxindoles is a classic and powerful transformation in organic synthesis. The reaction proceeds through a tandem sequence involving two key steps:

-

Reduction of the Nitro Group: The aromatic nitro group, a strong electron-withdrawing group, is first reduced to a primary amine (aniline derivative). This is the rate-determining step and the choice of reducing agent is critical for the reaction's success and chemoselectivity.[3] The reduction typically proceeds through nitroso and hydroxylamine intermediates.[4]

-

Intramolecular Cyclization (Lactamization): The newly formed nucleophilic amino group is positioned ortho to the acetic acid side chain. Under the reaction conditions (often acidic or neutral), it readily undergoes an intramolecular condensation reaction with the carboxylic acid's electrophilic carbonyl carbon. This nucleophilic acyl substitution results in the elimination of a water molecule and the formation of the stable, five-membered lactam ring characteristic of the oxindole core.

The overall transformation is highly efficient due to the favorable proximity of the reacting functional groups, which drives the intramolecular cyclization forward following the initial reduction.

Caption: General mechanism of oxindole synthesis.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical parameter in this synthesis. It directly influences reaction efficiency, yield, purity profile, cost, and safety. While numerous methods exist for the reduction of aromatic nitro compounds, not all are suitable for this tandem reaction.[5][6] The ideal reagent should be selective for the nitro group, leaving the carboxylic acid and the aryl chloride intact, and should facilitate the subsequent cyclization.

| Reducing System | Typical Conditions | Advantages | Disadvantages & Causality |

| Iron / Acetic Acid | Fe powder, AcOH, 80-110 °C | Low cost, high yield, simple workup, highly reliable. The acidic medium protonates the intermediate amine, preventing side reactions, and activates the carboxyl group for cyclization.[7][8][9] | Requires filtration of iron salts; can be slow; strongly acidic conditions may not be suitable for highly sensitive substrates. |

| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C or PtO₂ | Very clean reaction (byproduct is water), high yields, catalyst can be recovered. | Potential for hydrodehalogenation (loss of the chlorine atom), especially with Pd/C.[10] Requires specialized pressure equipment. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aq. base or biphasic | Mild conditions, often performed at room temperature. Good for substrates with acid-sensitive groups.[11][12][13] | Can require phase-transfer catalysts for biphasic systems; workup can be complicated by sulfur byproducts. |

| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl/EtOH | Effective and selective. | Generates stoichiometric tin waste, which is toxic and requires careful disposal; workup can be complex.[5][7] |

| Zinc / Acetic Acid | Zn dust, AcOH | Effective and inexpensive.[7] | Can be less selective than iron; generates zinc waste. |

Expert Recommendation: For general laboratory and pilot-scale synthesis of 5-chlorooxindole, the Iron/Acetic Acid method is superior due to its robustness, low cost, and high-fidelity outcome without the need for specialized equipment.

Field-Proven Protocol: Synthesis via Iron/Acetic Acid Reduction

This protocol is optimized for reliability and high yield on a standard laboratory scale.

4.1 Materials and Reagents

| Reagent | CAS No. | Grade | Typical Amount (10g scale) |

| This compound | 72301-65-6 | >98% | 10.0 g (46.4 mmol) |

| Iron Powder (<100 mesh) | 7439-89-6 | >99% | 10.4 g (186 mmol, 4.0 eq) |

| Glacial Acetic Acid | 64-19-7 | ACS Grade | 100 mL |

| Ethyl Acetate | 141-78-6 | ACS Grade | ~300 mL |

| Saturated Sodium Bicarbonate (aq.) | N/A | Lab Grade | As needed |

| Brine (Saturated NaCl aq.) | N/A | Lab Grade | ~50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | Lab Grade | As needed |

| Celite® (Diatomaceous Earth) | 61790-53-2 | Lab Grade | ~10 g |

4.2 Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical or magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

4.3 Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, 46.4 mmol) and glacial acetic acid (100 mL). Stir to dissolve the starting material.

-

Addition of Iron: To the stirred solution at room temperature, add iron powder (10.4 g, 186 mmol) in portions over 10-15 minutes. The addition is exothermic, and the internal temperature may rise to 40-50 °C.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 90-95 °C using a heating mantle. The color will change from yellow to dark brown/black. Maintain this temperature for 2-3 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material has a lower Rf than the product. The reaction is complete when the starting material spot is no longer visible.

-

-

Hot Filtration (Crucial Step): While the reaction mixture is still hot (~70-80 °C), filter it through a pad of Celite® in a Buchner funnel to remove the excess iron and iron(II) acetate salts.

-

Causality: Performing this filtration while hot is critical. The product, 5-chlorooxindole, has limited solubility in cold acetic acid and will precipitate prematurely if the mixture cools, leading to significant yield loss.

-

-

Rinsing: Wash the filter cake with a small amount of hot acetic acid (~20 mL), followed by ethyl acetate (~50 mL) to ensure complete transfer of the product.

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and ethyl acetate. A thick slurry or solid will remain.

-

Aqueous Workup: To the residue, add ethyl acetate (150 mL) and water (100 mL). Stir vigorously. Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a solid. The crude 5-chlorooxindole can be purified by recrystallization from ethanol or an ethanol/water mixture to afford an off-white to pale brown crystalline solid.[14]

Caption: Step-by-step workflow for 5-chlorooxindole synthesis.

Product Characterization

The identity and purity of the synthesized 5-chlorooxindole should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to pale brown crystalline powder[14] |

| Molecular Formula | C₈H₆ClNO[15] |

| Molecular Weight | 167.60 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.45 (s, 1H, NH), 7.24 (d, J=8.2 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.2, 2.0 Hz, 1H), 3.48 (s, 2H, CH₂) |

| MS (ESI+) | m/z 168.0 [M+H]⁺ |

Troubleshooting and Field Insights

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; poor quality iron powder. | Extend reaction time and monitor by TLC. Ensure the iron powder is finely divided and not passivated (oxidized). |

| Low Yield | Product precipitation during hot filtration; incomplete extraction. | Ensure the filtration is performed quickly while the solution is hot. Use an additional extraction with ethyl acetate. |

| Dark-colored Product | Residual iron complexes or baseline impurities. | Ensure thorough washing during workup. A charcoal treatment during recrystallization can be effective but may reduce yield. |

| Potential Dehalogenation | (Primarily with Pd/C hydrogenation) Over-reduction or catalyst activity. | Use a less active catalyst (e.g., PtO₂) or add a catalyst poison. This is rarely an issue with the Fe/AcOH method. |

References

- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).

- Sodium Dithionite Mediated One-pot, Tandem Chemoselective Reduction/Cyclization to the Synthesis of Pyrrole Fused N-Heterocycles.

- Reduction of nitro compounds. Wikipedia.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.

- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed.

- What is the best reagent for the selective reduction of a nitro group to amine?

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C

- One-Pot Conversion of Nitroarenes into N-Arylamides.

- 5-Chlorooxindole | C8H6ClNO | CID 152801. PubChem - NIH.

- Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). Sciencemadness.org.

- Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes. PubMed.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.

- A process for the preparation of oxindole derivatives.

- Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox C

- 5-Chlorooxindole, 98%. CymitQuimica.

- Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. PMC - NIH.

- Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PMC - NIH.

Sources

- 1. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. 5-Chlorooxindole, 98% | CymitQuimica [cymitquimica.com]

- 15. 5-Chlorooxindole | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Chlorooxindole via Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid: An Application Note and Detailed Protocol

For correspondence:

Abstract

This application note provides a comprehensive guide for the synthesis of 6-chlorooxindole, a key intermediate in the preparation of various pharmaceuticals, including the atypical antipsychotic drug Ziprasidone.[1][2] The protocol details a robust and scalable method for the reductive cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step experimental procedure, explains the underlying chemical principles, and outlines essential safety precautions and analytical monitoring techniques.

Introduction

Oxindoles are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[3] Specifically, 6-chlorooxindole serves as a critical building block in the synthesis of numerous therapeutic agents.[1][2] The synthesis of this important intermediate is therefore of significant interest to the pharmaceutical industry.

The presented protocol focuses on the intramolecular reductive cyclization of this compound. This transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent carboxylic acid moiety to form the desired lactam, 6-chlorooxindole.[4] This method is advantageous due to the commercial availability of the starting material and the generally high yields and purity of the final product. Several methods can be employed for the reduction of the nitro group, including catalytic hydrogenation or the use of metallic reducing agents in acidic media.[5][6] This guide will primarily focus on a well-established and cost-effective method using a metal reductant.

Reaction Scheme and Mechanism

The overall transformation is a two-step process that occurs in a single pot: the reduction of the nitro group followed by intramolecular cyclization.

Overall Reaction

Caption: Overall reaction scheme for the synthesis of 6-chlorooxindole.

Mechanistic Insight

The reduction of an aromatic nitro group by a metal in acidic medium is a well-established transformation. The metal, such as iron or tin, acts as the reducing agent, transferring electrons to the nitro group. The acidic medium provides the necessary protons for the subsequent steps. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the corresponding aniline.

Once the 2-(2-amino-5-chlorophenyl)acetic acid intermediate is formed in situ, the nucleophilic amino group readily attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring of the oxindole.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| This compound | 22908-28-7 | C₈H₆ClNO₄ | ≥98% | Major Chemical Supplier |

| Iron Powder (<100 mesh) | 7439-89-6 | Fe | ≥99% | Major Chemical Supplier |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade | Major Chemical Supplier |

| Methanol | 67-56-1 | CH₄O | ACS Grade | Major Chemical Supplier |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 37% | Major Chemical Supplier |

| Deionized Water | 7732-18-5 | H₂O | - | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Major Chemical Supplier |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | ACS Grade | Major Chemical Supplier |

| Celite® (Diatomaceous Earth) | 61790-53-2 | - | - | Major Chemical Supplier |

Equipment

-

Three-necked round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Mechanical or magnetic stirrer with a stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

Experimental Protocol

This protocol is adapted from established procedures for the reductive cyclization of substituted 2-nitrophenylacetic acids.[1]

Reaction Setup

Caption: Diagram of the experimental setup.

Step-by-Step Procedure

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (1.0 eq), glacial acetic acid (5-10 volumes), and methanol (5-10 volumes).

-

Initiating the Reaction: Begin stirring the mixture to obtain a suspension. Heat the mixture to 50-55 °C.

-

Addition of the Reducing Agent: To the heated suspension, add iron powder (3.0-5.0 eq) in portions over 30-60 minutes. The addition is exothermic, so control the rate to maintain the temperature within the desired range.

-

Reaction Monitoring: After the addition of iron powder is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with methanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold deionized water. This will cause the crude 6-chlorooxindole to precipitate.

-

Stir the suspension for 1-2 hours in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield 6-chlorooxindole as an off-white to tan crystalline solid.[1]

-

Dry the purified product under vacuum at 50-60 °C.

-

Expected Yield and Characterization

-

Yield: 75-95%[1]

-

Appearance: Off-white to tan crystalline powder[2]

-

Melting Point: 195-199 °C[2]

-

Spectroscopic Data: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions and Waste Management

Hazard Identification and Personal Protective Equipment (PPE)

-

This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

6-Chlorooxindole: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Iron Powder: Flammable solid.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. The iron salts generated during the reaction should be treated as heavy metal waste. Organic solvents should be collected in designated waste containers.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more iron powder or prolong the reaction time. Ensure the reaction temperature is maintained. |

| Low Yield | Product loss during work-up. | Ensure complete precipitation by cooling for a sufficient time. Use minimal solvent for washing the product. |

| Impure Product | Incomplete removal of iron salts or starting material. | Wash the crude product thoroughly. Optimize the recrystallization solvent system. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 6-chlorooxindole from this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in pharmaceutical and chemical synthesis.

References

- U.S. Patent No. 5,210,212. (1993). Process for 5-fluoro-6-chlorooxindole.

- Wikipedia. (2023, December 27). 2-Nitrophenylacetic acid.

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.

- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Reductive Cyclization.

- The Chemical Properties and Applications of 6-Chlorooxindole. (n.d.).

- Google Patents. (n.d.). WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.

- ResearchGate. (n.d.). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Request PDF.

- ResearchGate. (n.d.). Optimization of Reaction Conditions. Download Table.

- PubMed Central (PMC). (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- Organic Syntheses. (n.d.). 4-nitroindole.

- PubMed. (1999, June). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

- PubMed Central (PMC). (2023, May 11).

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chlorooxindole(56341-37-8) IR2 [m.chemicalbook.com]

- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of 2-(5-Chloro-2-nitrophenyl)acetic Acid in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for High-Value Heterocycles

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of starting materials, 2-(5-Chloro-2-nitrophenyl)acetic acid has emerged as a particularly valuable and versatile precursor. Its inherent chemical architecture, featuring an ortho-nitro group poised for reductive cyclization and a strategically placed chloro substituent, offers a powerful handle for constructing a diverse range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of biologically relevant oxindoles and extending to the potential formation of other important heterocyclic systems such as quinolones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer a comparative analysis of various synthetic strategies.

The core utility of this compound lies in the reductive cyclization of the nitro group, which, in concert with the adjacent acetic acid side chain, facilitates the formation of a new heterocyclic ring. The presence of the chloro group at the 5-position is not merely a point of substitution but a critical feature that can influence the electronic properties of the molecule and serve as a site for further functionalization in the final product. This makes the resulting heterocycles attractive intermediates for the synthesis of complex pharmaceutical agents.[1]

Core Application: The Synthesis of 6-Chlorooxindole via Reductive Cyclization